molecular formula C12H20ClNO B130705 Etafedrine HCl CAS No. 5591-29-7

Etafedrine HCl

Cat. No. B130705
CAS RN: 5591-29-7
M. Wt: 229.74 g/mol
InChI Key: WRONACHIHQGZSD-UHFFFAOYSA-N
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Description

Etafedrine (INN) or ethylephedrine is a long-acting bronchodilator . It was previously commercially available as both the free base and as the hydrochloride salt from Sanofi-Aventis (now Sanofi) but is now no longer marketed . It belongs to the family of medications called decongestants .


Synthesis Analysis

The biosynthesis of ephedrine, a compound similar to etafedrine, begins with L-phenylalanine, by a complex anabolic pathway with different steps. The first and well-characterized step in E. sinica is the deamination reaction of L-phenylalanine to trans-cinnamic acid by phenylamine ammonia lyase enzyme (PAL) .


Molecular Structure Analysis

The molecular formula of Etafedrine HCl is C12H20ClNO . The molar mass is 229.746 Da . The InChI key is BALXUFOVQVENIU-GNAZCLTHSA-N .


Chemical Reactions Analysis

Ephedrine, a compound similar to etafedrine, is one of the main precursor compounds used in the illegal production of amphetamines and related drugs . A method based on competitive fluorescence resonance energy transfer (FRET) assay has been developed to detect the presence of ephedrine in solution .


Physical And Chemical Properties Analysis

The molecular formula of Etafedrine HCl is C12H19NO . The molar mass is 193.290 g·mol−1 .

Scientific Research Applications

Bronchodilator Effects

Etafedrine HCl is noted for its bronchodilator properties. Research indicates that it antagonizes the contraction of the tracheal chain caused by acetylcholine or histamine, suggesting its efficacy in respiratory conditions. Etafedrine has shown to be effective in bronchospastic diseases, providing significant improvement in FEV1 and VC, enhancing sleep quality, appetite, and suppressing cough in patients with bronchospastic disease (Lindmar, Löffelholz, & Stieh-Koch, 1985); (Kagan & Rose, 1976).

Chronic Bronchitis Treatment

In a study focused on chronic bronchitis, a combination treatment including etafedrine was found to reduce recurrent infections of the respiratory system. This suggests its potential application in long-term management of chronic bronchitis, especially in patients prone to exacerbations (Legler & Jansen, 1977).

Safety And Hazards

Ephedrine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Relevant Papers

  • "Validation of an analytical method for the detection of ephedrine and its analogues in forensic samples using HPTLC–MS" .
  • "Effects of Ephedrine-Containing Products on Weight Loss and Lipid" .

properties

IUPAC Name

2-[ethyl(methyl)amino]-1-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11;/h5-10,12,14H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRONACHIHQGZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(C)C(C1=CC=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7681-79-0 (Parent)
Record name Etafedrine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005591297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID401342825
Record name Etafedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etafedrine HCl

CAS RN

5591-29-7
Record name Etafedrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5591-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etafedrine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005591297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etafedrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Etafedrine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Legwold, AJ Ryan, P Murphy - The Physician and …, 1984 - Taylor & Francis
T welve years ago at the Olym-pic Summer Games in Munich swimmer Rick DeMont won, then lost, a gold medal in the 400-meter freestyle because his allergy medication (Marax) …
Number of citations: 0 www.tandfonline.com
TL Barry, G Petzinger - Biomedical Mass Spectrometry, 1977 - Wiley Online Library
… A small quantity of each of the standards of ephedrine HCI, phenylpropanolamine HCl and etafedrine HCl were dissolved in 'H20 and vacuum freeze-dried. The deuterated residue of …
Number of citations: 13 onlinelibrary.wiley.com
O Barroso, D Goudreault… - Drug Testing and …, 2012 - Wiley Online Library
Due to its stimulatory effects on the central nervous system, and its structural similarity to banned stimulants such as ephedrine and methamphetamine, pseudoephedrine (PSE) at high …
N Tourchian - 2021 - search.proquest.com
Naltrexone, a medication used to manage alcohol use disorder (AUD), was added to the Ontario Drug Benefit (ODB) program in 2018. This retrospective population-based cohort study …
Number of citations: 2 search.proquest.com
MH Williams, AJ Ryan, FL Allman - 1989 - Academic Press San Diego, CA
Number of citations: 5

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